(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide
Description
The compound (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide features a piperidine-4-carboxamide core linked to an (E)-configured enone system. The enone moiety includes a cyano group at position 2, a ketone at position 3, and a phenethylamino group attached to the ketone-bearing carbon.
Properties
IUPAC Name |
1-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c19-12-16(13-22-10-7-15(8-11-22)17(20)23)18(24)21-9-6-14-4-2-1-3-5-14/h1-5,13,15H,6-11H2,(H2,20,23)(H,21,24)/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOKMTFTBJABNC-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C=C(C#N)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine-4-carboxamide core, followed by the introduction of the cyano and phenethylamino groups through a series of condensation and substitution reactions. Key reagents often include piperidine derivatives, cyanating agents, and phenethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The phenethylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and phenethylamino groups may play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-4-Carboxamide Derivatives
Compounds sharing the piperidine-4-carboxamide scaffold, such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (), exhibit antiviral activity against SARS-CoV-2. Key differences include:
- Substituents on Piperidine Nitrogen: The target compound’s nitrogen is substituted with a complex enamino ketone-cyano-phenethylamino group, whereas antiviral analogs in feature naphthyl-ethyl or fluorobenzyl groups.
Enamino Ketone Derivatives
The enamino ketone fragment [(E)-3-oxo-3-(substituted amino)prop-1-en-1-yl] is shared with compounds like (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione () and (E)-4-(3-oxo-3-(phenethylamino)prop-1-en-1-yl)-1,2-phenylene diacetate (). Comparisons include:
- Amino Group Substitution: The target compound’s phenethylamino group contrasts with the p-tolyl group in and acetylated phenyl in . Phenethylamino may enhance lipophilicity and membrane penetration compared to bulkier aryl groups .
- Electron-Withdrawing Effects: The cyano group in the target compound parallels acetyl groups in , both stabilizing the enone system and modulating reactivity.
Biological Activity
(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, cyano group, and phenethylamino moiety. This unique arrangement suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of the compound is , with an average mass of approximately 330.40 Da. Its structure allows for diverse chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Average Mass | 330.40 Da |
| Functional Groups | Piperidine, Cyano, Phenethylamine |
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The cyano and phenethylamino groups are crucial for binding affinity and selectivity towards these targets.
The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems and potential inhibition of specific enzyme pathways. Detailed studies are needed to elucidate these interactions fully.
Research Findings
Recent studies have explored the biological activity of similar compounds and their derivatives, highlighting the importance of structure-activity relationships (SAR) in drug design.
- Neuropharmacological Effects : Compounds related to this structure have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Antitumor Activity : Related piperidine derivatives have demonstrated significant antitumor activity in various cancer cell lines. For instance, compounds from similar classes have been evaluated for their efficacy against Mia PaCa-2 and PANC-1 cell lines, showing promising results .
Case Studies
Several case studies have been conducted on compounds with structural similarities to this compound:
Study 1: Antitumor Activity
A series of piperidine derivatives were synthesized and tested for their antitumor activities against multiple cancer cell lines. The results indicated that modifications in the phenethylamine moiety significantly influenced the potency and selectivity of the compounds .
Study 2: Neurotransmitter Modulation
Research focusing on the modulation of neurotransmitter systems revealed that compounds similar to this compound could enhance serotonin and dopamine levels in vitro, indicating potential applications in treating mood disorders .
Comparative Analysis
A comparison between this compound and other related compounds reveals distinct biological profiles:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Compound A | Antitumor | Effective against multiple cancer cell lines |
| Compound B | Neurotransmitter Modulation | Enhanced serotonin levels in vitro |
| (E)-1-(2-cyano...) | Potential neuropharmacological effects | Modulates neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
